![molecular formula C8H15FN2O B2699817 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one CAS No. 2138392-75-1](/img/structure/B2699817.png)
1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one” is a compound with the CAS Number: 2138392-75-1 . It has a molecular weight of 174.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H15FN2O/c1-6(2)7(12)11-4-8(9,3-10)5-11/h6H,3-5,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . It’s a liquid . The country of origin is UA .Scientific Research Applications
Antimicrobial Development
The oxazolidinones, a novel class of synthetic antimicrobial agents, show unique protein synthesis inhibition mechanisms and are effective against key human pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a member of this class, exhibits broad-spectrum antimicrobial activity, favorable pharmacokinetics, and oral bioavailability, promising as an alternative treatment for infections by resistant gram-positive organisms. Further chemical modifications of the oxazolidinone nucleus could yield compounds with even greater potency and novel activity spectra (Diekema & Jones, 2000).
Cancer Therapy
The structural modifications of anticancer compounds, including the introduction of functional groups like fluoro, amino, and methyl, have shown to significantly impact their anticancer activity. This review underscores the effectiveness of various functional groups in enhancing antimigration and antiproliferation activities of compounds, which is crucial for designing and developing more efficacious anticancer drugs (Liew et al., 2020).
Biochemical Analysis
The reaction of ninhydrin with primary amino groups, including the study compound, forms a distinctive purple dye known as Ruhemann's purple, pivotal for the detection, isolation, and analysis of amino acids, peptides, and proteins in various scientific fields. This analytical application spans across agricultural, clinical, environmental, and food sciences, offering a versatile tool for biochemical analysis (Friedman, 2004).
properties
IUPAC Name |
1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-6(2)7(12)11-4-8(9,3-10)5-11/h6H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSVRVKUQPXJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

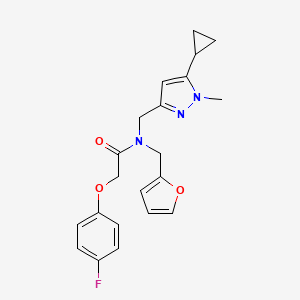
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
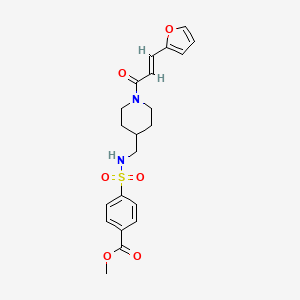
![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2699744.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)
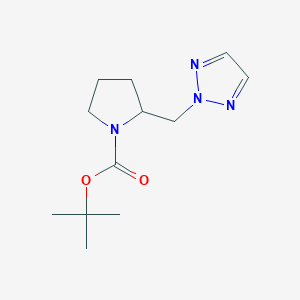
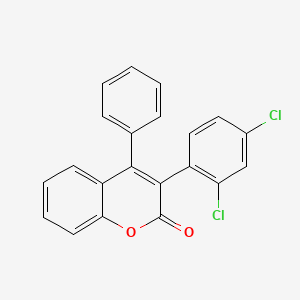
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)
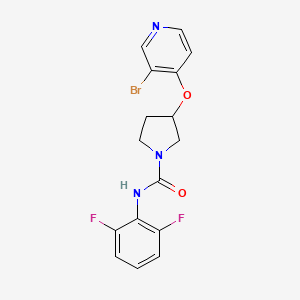
![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)
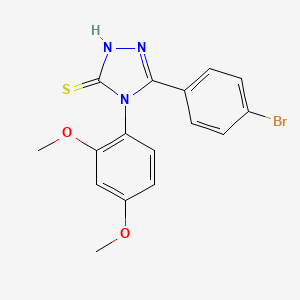
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)